2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile
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Overview
Description
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile is a complex organic compound featuring an imidazole ring, a phenyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl and acetonitrile groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1H-imidazol-1-yl)phenyl)-2-(4-methylphenylamino)acetonitrile
- 2-(4-(1H-imidazol-1-yl)phenyl)-2-(4-tert-butylphenylamino)acetonitrile
Uniqueness
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile is unique due to the specific substitution pattern on the phenyl and anilino groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJNVAUUQQERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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